
Acetic acid, ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxo-, ethyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a methoxy group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-phenyl-4-pyrimidinamine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Acetic acid, ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Acetic acid, ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Acetic acid, 2-phenylethyl ester
- Acetic acid, phenyl ester
- Ethyl acetate
Comparison
Compared to similar compounds, acetic acid, ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxo-, ethyl ester is unique due to the presence of the pyrimidine ring and the methoxy group. These structural features contribute to its distinct chemical reactivity and potential biological activity. While other esters like ethyl acetate are simpler and more commonly used, the complexity of this compound offers opportunities for specialized applications in research and industry.
特性
CAS番号 |
75274-16-7 |
|---|---|
分子式 |
C15H15N3O4 |
分子量 |
301.30 g/mol |
IUPAC名 |
ethyl 2-[(6-methoxy-2-phenylpyrimidin-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(20)14(19)17-11-9-12(21-2)18-13(16-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,16,17,18,19) |
InChIキー |
DZGVNZNKUVUXRI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NC1=CC(=NC(=N1)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)

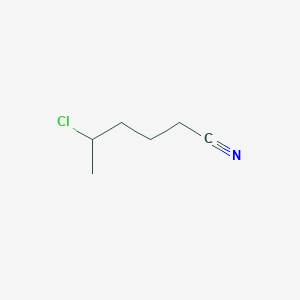

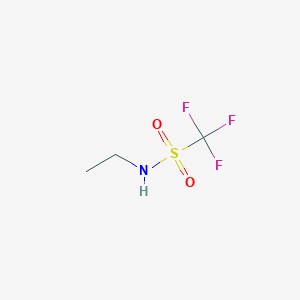
![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
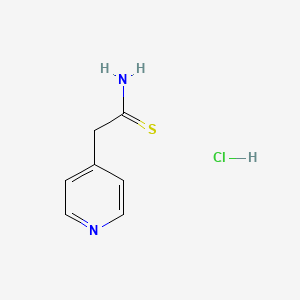
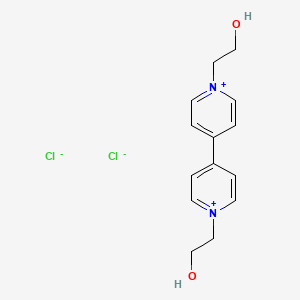
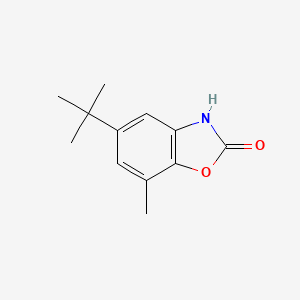
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)


